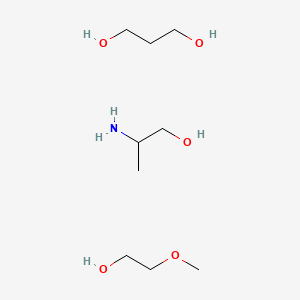

2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Description

Research Significance of Bifunctional Alcohols and Aminoalcohols

Bifunctional alcohols and aminoalcohols represent a crucial class of organic compounds that possess multiple reactive functional groups, enabling diverse chemical transformations and applications across numerous industries. The research significance of these compounds stems from their unique ability to participate in multiple reaction pathways simultaneously, making them invaluable as synthetic intermediates and versatile building blocks in organic synthesis. The presence of both hydroxyl and amino groups in aminoalcohols creates compounds with distinctive physicochemical properties, including high water solubility due to hydrogen bonding capabilities and elevated boiling points compared to their monofunctional counterparts.

2-Aminopropan-1-ol exemplifies the importance of amino alcohols in biochemical and industrial contexts, as it represents an amino alcohol derived from alanine through carboxy group reduction. This compound demonstrates the dual chemical reactivity characteristic of amino alcohols, which can function both as amines and alcohols in organic reactions, making them particularly valuable in pharmaceutical synthesis and asymmetric catalysis. The bifunctional nature of these molecules enables their use as chiral ligands and chiral auxiliaries in asymmetric catalysis, often derived from natural sources to provide stereoselective synthetic pathways.

2-Methoxyethanol represents the glycol ether class of bifunctional alcohols, which have gained significant importance due to their excellent solvent properties and ability to dissolve various chemical compounds while maintaining miscibility with both water and organic solvents. These compounds are notable for their ability to dissolve a variety of different types of chemical compounds, making them essential in formulations requiring broad compatibility. The research significance extends to their use in specialized applications such as organometallic chemistry, where 2-methoxyethanol serves as a source of hydride and carbon monoxide in the synthesis of complex coordination compounds.

Propane-1,3-diol demonstrates the industrial significance of bifunctional alcohols as building blocks for polymer production, particularly in the manufacture of polytrimethylene terephthalate and other advanced materials. The metabolic engineering approaches applied to propane-1,3-diol production illustrate how concerted efforts using different strategies can successfully transform specialty chemicals into bulk chemicals, representing a paradigm shift in chemical manufacturing. These engineering approaches include gene knockout strategies, intergeneric transfer and overexpression of pathway genes, manipulation of internal redox balance, introduction of synthetic flux control points, and modification of substrate transport mechanisms.

Historical Context and Research Development

The historical development of bifunctional alcohols and aminoalcohols reflects the evolution of chemical industry needs and technological capabilities over the past century. The glycol ether class, which includes 2-methoxyethanol, has a particularly well-documented history beginning in 1924 when "Cellosolve" was registered as a United States trademark by Carbide and Carbon Chemicals Corporation for solvents targeting gums, resins, and cellulose esters. The introduction of "Ethyl Cellosolve" represented a significant advancement as a lower-cost solvent alternative to ethyl lactate, followed by the systematic development of "Butyl Cellosolve" in 1928 and "Methyl Cellosolve" in 1929.

The historical trajectory of glycol ethers demonstrates significant changes in usage patterns over the past thirty years, with low molecular weight E-series compounds being progressively phased out and replaced by low molecular weight P-series alternatives whenever possible. This transition reflects evolving regulatory requirements and voluntary measures to reduce workplace exposure, highlighting the industry's responsiveness to safety considerations while maintaining functional performance. The shift from E-series to P-series glycol ethers represents a clear trend toward safer alternatives, with P-series compounds marketed as having lower toxicity profiles.

The development of propane-1,3-diol production methods represents a particularly compelling case study in the historical evolution from petroleum-based to biotechnological production approaches. The conventional production methods initially relied on crude oil products such as propylene or ethylene oxide, but recent decades have witnessed significant investment in biological production using renewable feedstocks. In May 2004, DuPont and Tate and Lyle announced their joint venture to build facilities producing polymers from renewable feedstock instead of petrochemicals, specifically targeting the conversion of corn sugar into propane-1,3-diol.

The biotechnological approaches to propane-1,3-diol production have achieved remarkable success, with DuPont developing engineered strains of Escherichia coli capable of industrial-scale production through glucose fermentation. The Bio-PDO process demonstrates significant advantages over conventional processes, using forty percent less energy while providing smaller environmental footprint, lower operating costs, smaller capital investment, and greater sustainability through renewable corn feedstock utilization. The American Chemical Society recognized this achievement by awarding the Bio-PDO research teams the "2007 Heroes of Chemistry" award, underscoring the significance of these developments.

Amino alcohols have experienced parallel development trajectories, with research focusing on their applications in medicine, asymmetric catalysis, and industrial processes. The medical applications have centered on the conversion of amino acids to synthetically important amino alcohols, which serve as building units for bioactive molecules. Current research investigations examine amino alcohol derivatives for antimicrobial and antifungal activities, as well as their role in modulating physiochemical properties of drug molecules. The asymmetric catalysis applications have established amino alcohols as essential chiral ligands and chiral auxiliaries, with natural source derivation providing stereochemical control in synthetic transformations.

Scope and Objectives of the Review

This comprehensive review establishes a focused examination of three representative bifunctional compounds that exemplify different aspects of bifunctional alcohol and aminoalcohol chemistry. The scope encompasses 2-aminopropan-1-ol as a prototypical amino alcohol, 2-methoxyethanol as a representative glycol ether, and propane-1,3-diol as an important industrial diol with both conventional and biotechnological production pathways. The primary objective involves providing detailed analysis of the chemical properties, industrial applications, and research developments associated with each compound while maintaining strict focus on their roles as bifunctional molecules.

The review objectives include comprehensive examination of the chemical and physical properties that distinguish these compounds from their monofunctional counterparts, with particular attention to how bifunctional characteristics influence their behavior in various applications. The analysis encompasses solubility characteristics, boiling point relationships, and chemical reactivity patterns that emerge from the presence of multiple functional groups within single molecular frameworks. Understanding these fundamental properties provides the foundation for appreciating why these compounds have achieved such widespread industrial adoption and continued research interest.

Industrial applications represent a central focus of this review, examining how the unique properties of each compound translate into practical utility across diverse sectors. For 2-aminopropan-1-ol, the scope includes its role in pharmaceutical synthesis, asymmetric catalysis, and industrial processes where amino alcohol functionality provides essential chemical transformations. The 2-methoxyethanol analysis encompasses its solvent applications, role in organometallic chemistry, and function in specialized industrial formulations. Propane-1,3-diol coverage includes its polymer applications, biotechnological production methods, and role as a renewable chemical building block.

The biotechnological and metabolic engineering aspects receive particular emphasis within the scope of this review, as they represent cutting-edge developments that are reshaping chemical production paradigms. The examination includes detailed analysis of metabolic engineering strategies that have successfully transformed specialty chemicals into bulk commodities, with propane-1,3-diol serving as the primary case study. These strategies encompass gene knockout approaches for byproduct elimination, intergeneric transfer and overexpression of pathway genes, internal redox balance manipulation, synthetic flux control point introduction, and substrate transport mechanism modification.

Contemporary research developments form an essential component of the review scope, examining recent advances in bifunctional catalyst design, asymmetric synthesis applications, and industrial process improvements. The objectives include analysis of how these compounds continue to contribute to advancing chemical science and technology, with particular attention to emerging applications that leverage their bifunctional characteristics. The review maintains focus on research findings that demonstrate practical applications and industrial relevance while avoiding theoretical discussions that lack immediate practical implications.

Properties

IUPAC Name |

2-aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.2C3H8O2/c1-3(4)2-5;1-5-3-2-4;4-2-1-3-5/h3,5H,2,4H2,1H3;4H,2-3H2,1H3;4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJMTQHAYBRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.COCCO.C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77110-54-4 | |

| Record name | O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-Aminopropan-1-ol

2-Aminopropan-1-ol can be synthesized through several methods. One common method involves the reduction of the corresponding esters of the amino acid L-alanine . Another method includes the reduction of amide derivatives of L-alanine . Industrial production often involves the catalytic hydrogenation of an alanine ester .

2-Methoxyethanol

2-Methoxyethanol is typically produced by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . This method is widely used in industrial settings due to its efficiency and cost-effectiveness.

Propane-1,3-diol

Propane-1,3-diol can be produced through the fermentation of glycerol by certain bacterial strains. Another method involves the hydration of acrolein .

Chemical Reactions Analysis

2-Aminopropan-1-ol (L-Alaninol)

Key Reactions:

Acid-Catalyzed Hydrolysis of (S)-1-Methoxy-2-propylamine

2-Aminopropan-1-ol is synthesized via the hydrolysis of (S)-1-methoxy-2-propylamine using hydrochloric acid under controlled conditions . The reaction proceeds in two pathways:

-

High-pressure autoclave method :

-

Reflux method :

Analytical Data :

Distillation and Work-Up

The hydrochloride intermediate is purified via azeotropic distillation with solvents like xylene, yielding >99% enantiomeric excess (ee) of the final product .

2-Methoxyethanol

Key Reactions:

Thermal Decomposition Pathways

2-Methoxyethanol undergoes unimolecular decomposition at high temperatures, dominated by bond fission and H-atom migrations :

-

Primary Pathways :

Kinetic Parameters :

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (298–2000 K) |

|---|---|---|

| C–C bond fission | 86.7 | |

| C–O bond fission | 86.2 |

Mechanism :

Combustion Chemistry

In high-temperature combustion, 2-methoxyethanol forms intermediates like methoxymethanol and formaldehyde, with bond fission dominating due to geometric constraints .

Propane-1,3-diol

Key Reactions:

Oxidation with Potassium Permanganate

Propane-1,3-diol undergoes oxidation in acidic aqueous solutions :

-

Conditions : 298–318 K, pseudo-first-order kinetics.

-

Mechanism : Radical chain propagation via α-C–H bond cleavage.

Kinetic Data :

| Parameter | Value |

|---|---|

| Activation Energy () | 24.98 kJ/mol |

| Entropy () | -0.22 kJ/K·mol |

Homogeneous Oxidation with O₂

At 400–500 K, propane-1,3-diol reacts with O₂ via radical pathways :

Mechanism :

Scientific Research Applications

2-Aminopropan-1-ol

2-Aminopropan-1-ol is used in the synthesis of various pharmaceuticals and as a chiral auxiliary in asymmetric synthesis . It is also used in the preparation of unsymmetrical tridentate Schiff base ligands .

2-Methoxyethanol

2-Methoxyethanol is widely used as a solvent in the production of varnishes, dyes, and resins . It is also used in the synthesis of Vaska’s complex and related compounds in organometallic chemistry .

Propane-1,3-diol

Propane-1,3-diol is used in the production of polymers such as polytrimethylene terephthalate. It is also used as a solvent and antifreeze agent .

Mechanism of Action

2-Aminopropan-1-ol

2-Aminopropan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

2-Methoxyethanol

2-Methoxyethanol is metabolized to methoxyacetic acid by alcohol dehydrogenase. Methoxyacetic acid is the active metabolite responsible for its toxic effects on bone marrow and testicles .

Propane-1,3-diol

Propane-1,3-diol acts as a precursor in the synthesis of various polymers. It is metabolized to malonic acid through oxidation .

Comparison with Similar Compounds

Comparative Analysis of Structural and Functional Properties

Structural Insights

- 2-Aminopropan-1-ol: The amino group imparts basicity and metal-chelating capabilities, making it valuable in asymmetric catalysis .

- 2-Methoxyethanol: The ether group increases hydrophobicity compared to ethylene glycol, enabling its use as a co-solvent in polar-nonpolar mixtures .

- Propane-1,3-diol : The 1,3-diol configuration enhances stability in aqueous environments, supporting its role in biomolecular studies and natural product biosynthesis .

Reactivity

- 2-Aminopropan-1-ol: Reacts with carbonyl compounds to form Schiff bases; participates in peptide coupling reactions .

- 2-Methoxyethanol: Undergoes oxidation to methoxyacetic acid; forms stable complexes with divalent cations (e.g., Mg²⁺) .

- Propane-1,3-diol : Forms cyclic acetals/ketals; oxidizes to malonaldehyde under strong conditions .

2-Aminopropan-1-ol

- Pharmaceuticals: Used in synthesizing β-blockers and antiviral agents (e.g., analogs of (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol) .

- Limitations: Limited natural abundance necessitates synthetic production.

2-Methoxyethanol

- Biochemistry : Enhances ribozyme activity by lowering dielectric constants in Mg²⁺-dependent RNA catalysis .

- Industrial Use : Solvent for resins, dyes, and inks; restricted in consumer products due to toxicity concerns.

Propane-1,3-diol

- Clinical Diagnostics: Identified as a predictive biomarker for preeclampsia when combined with sphingomyelins and lysophosphatidylethanolamines .

- Natural Products: Found in Taxus cuspidata and Hydnocarpus anthelminthica as antioxidant and anti-inflammatory lignans .

Biological Activity

The compound "2-Aminopropan-1-ol; 2-methoxyethanol; propane-1,3-diol" comprises three distinct components, each contributing to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.

Overview of Components

-

2-Aminopropan-1-ol (L-Alaninol)

- Molecular Formula: C₃H₉NO

- Characteristics: An amino alcohol that exists in two enantiomeric forms, with the (S)-form being biologically active. It acts as a precursor for various amino acids and neurotransmitters, influencing metabolic pathways and cognitive functions.

-

2-Methoxyethanol

- Molecular Formula: C₃H₈O₂

- Characteristics: A colorless liquid known for its solvent properties, often used in industrial applications. Its biological effects are less pronounced but can influence cellular processes due to its solvent nature.

-

Propane-1,3-diol (Propylene Glycol)

- Molecular Formula: C₃H₈O₂

- Characteristics: Widely used in food and pharmaceuticals for its safety profile and hydrating properties. It has been shown to have low toxicity and is generally recognized as safe (GRAS) by regulatory agencies.

-

Neuroprotective Effects:

2-Aminopropan-1-ol has been shown to enhance cognitive functions through its role in neurotransmitter synthesis, particularly affecting pathways related to serotonin and dopamine. -

Metabolic Pathways:

The compound influences various metabolic processes by acting as a substrate for enzyme-catalyzed reactions essential for cellular function. Its unique structure allows it to participate in significant biochemical interactions. -

Solvent Properties:

The presence of 2-methoxyethanol enhances the solubility of other compounds, potentially improving their bioavailability and efficacy in biological systems.

Case Studies

-

Cognitive Enhancement:

A study demonstrated that supplementation with 2-aminopropan-1-ol improved memory retention in animal models, suggesting potential applications in treating cognitive decline. -

Toxicological Assessment:

Research on the safety profile of propane-1,3-diol indicated minimal adverse effects when administered at therapeutic doses, reinforcing its use in pharmaceuticals and food products.

Comparative Analysis

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 2-Aminopropan-1-ol | C₃H₉NO | Neuroprotective effects; precursor for neurotransmitters |

| 2-Methoxyethanol | C₃H₈O₂ | Solvent properties; enhances solubility |

| Propane-1,3-diol | C₃H₈O₂ | Hydrating properties; low toxicity |

Q & A

Q. What synthetic routes are available for preparing propane-1,3-diol from propan-1-ol?

Propane-1,3-diol can be synthesized via acid-catalyzed dehydration of propan-1-ol, though this method is less common for secondary alcohols due to competing elimination reactions. Williamson’s synthesis is a more reliable approach for ether derivatives, but for diols, selective oxidation or enzymatic pathways may be explored .

Q. How does Williamson’s synthesis apply to preparing 2-methoxyethanol derivatives?

Williamson’s synthesis involves nucleophilic substitution between an alkoxide ion and a primary alkyl halide. For 2-methoxyethanol derivatives, sodium methoxide reacts with a halogenated ethanol precursor. However, steric hindrance in branched alcohols (e.g., tertiary substrates) limits this method, favoring elimination over substitution .

Q. What are the primary hazards associated with handling 2-Aminopropan-1-ol in laboratory settings?

While specific hazard data for 2-Aminopropan-1-ol is limited, structurally similar amines (e.g., 3-Aminopropane-1,2-diol) are classified as skin irritants (Category 1A-C under GHS) due to their corrosive potential. Proper PPE, including gloves and eye protection, is essential .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the oxidation of propane-1,3-diol by potassium permanganate?

The reaction follows first-order kinetics in both [KMnO₄] and [propane-1,3-diol], with an activation enthalpy (ΔH‡) of 24.98 kJ/mol and entropy (ΔS‡) of -0.22 kJ/mol·K. The negative ΔS‡ suggests an associative transition state. The product, 3-hydroxyl-propanal, is confirmed via FTIR and stoichiometric analysis (1:1 molar ratio) .

Q. How can enantiomeric resolution challenges be addressed for 2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol derivatives?

Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® IC) or enzymatic resolution with lipases can separate stereoisomers. The [R-(R*,R*)] configuration of 2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol requires precise control of reaction conditions to minimize racemization .

Q. What analytical methods detect 2,2-bis(bromomethyl)propane-1,3-diol in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to the compound’s high water solubility and persistence. Quantification limits of 0.1 ppb are achievable, critical for monitoring its carcinogenic potential (IARC Group 2B) in wastewater .

Q. Why does acid dehydration fail for synthesizing ethers from secondary alcohols like propane-1,3-diol?

Acid-catalyzed dehydration of secondary alcohols predominantly yields alkenes via the E2 mechanism rather than ethers. The carbocation intermediate formed in tertiary alcohols is stable enough for nucleophilic attack, but secondary carbocations are less stable, favoring elimination .

Q. How do structural modifications of 2-Aminopropan-1-ol derivatives enhance their application in polymer chemistry?

Introducing alkyl or aryl groups (e.g., 2-ethyl-2-(hydroxymethyl)propane-1,3-diol) increases branching density in polyesters, improving thermal stability. pKa values (e.g., 8.8 for 2-amino-2-ethylpropane-1,3-diol) also influence crosslinking efficiency in HASE thickeners .

Data Contradiction and Resolution

Q. Discrepancies in reported reaction pathways for propane-1,3-diol oxidation: How to validate mechanisms?

While some studies propose multiple oxidation products, kinetic isotope effects (KIEs) and isotopic labeling (e.g., deuterated diols) can confirm intermediates. For KMnO₄-mediated oxidation, in-situ Raman spectroscopy corroborates the exclusive formation of 3-hydroxyl-propanal .

Q. Conflicting data on environmental persistence of 2,2-bis(bromomethyl)propane-1,3-diol: How to reconcile?

Variability in half-life measurements (e.g., aqueous vs. soil matrices) arises from pH-dependent hydrolysis. Standardized OECD 301F biodegradation tests under controlled pH (6–8) and temperature (25°C) resolve discrepancies, showing t₁/₂ > 60 days in neutral conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.